N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
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Overview
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazepines, which are heterocyclic compounds containing a seven-membered ring with oxygen and nitrogen atoms. The presence of sulfonamide and methoxy groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Oxazepine Ring: The initial step involves the cyclization of a suitable precursor to form the oxazepine ring. This can be achieved through the reaction of a 2-aminophenol derivative with a ketone under acidic or basic conditions to form the oxazepine core.
Introduction of the Dimethyl Groups: The next step involves the introduction of the dimethyl groups at the appropriate positions on the oxazepine ring. This can be done through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Sulfonamide Group: The final step involves the sulfonation of the oxazepine derivative to introduce the sulfonamide group. This can be achieved by reacting the oxazepine with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxo group in the oxazepine ring, potentially converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of new sulfonamide derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. Its sulfonamide group is particularly interesting for its potential to interact with biological targets.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Sulfonamides are known for their antibacterial properties, and the oxazepine ring may confer additional pharmacological activities.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is likely related to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The oxazepine ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide
Uniqueness
Compared to similar compounds, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the oxazepine ring and sulfonamide group also provides a distinctive set of properties that can be exploited in various applications.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-12-8-15(9-13(2)18(12)26-5)28(24,25)22-14-6-7-16-17(10-14)27-11-20(3,4)19(23)21-16/h6-10,22H,11H2,1-5H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYPGSZFGACMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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